N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE
Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a naphthylmethyl group, and a piperazinylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The naphthylmethyl group is then introduced via a substitution reaction, followed by the formation of the piperazinylacetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives of the original compound.
Scientific Research Applications
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling and tracking biological molecules due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins or enzymes, altering their activity. The naphthylmethyl group may enhance binding affinity, while the piperazinylacetamide moiety can modulate the compound’s overall pharmacokinetic properties. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-NBDG: A fluorescent glucose analog used to monitor glucose uptake in live cells.
NBD-palmitoyl-CoA: Used to fluorescently label palmitoylation sites on proteins.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]ACETAMIDE stands out due to its unique combination of structural features, which confer specific properties such as enhanced fluorescence and binding affinity. These characteristics make it particularly valuable for applications requiring precise molecular labeling and tracking.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-22(24-20-9-4-10-21-23(20)26-30-25-21)16-28-13-11-27(12-14-28)15-18-7-3-6-17-5-1-2-8-19(17)18/h1-10H,11-16H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZYNZQRBNEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=CC5=NON=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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